molecular formula C6H14ClNO2 B2965895 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride CAS No. 2287279-21-2

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride

Cat. No.: B2965895
CAS No.: 2287279-21-2
M. Wt: 167.63
InChI Key: IPHMLYZMSHQSEQ-UHFFFAOYSA-N
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Description

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Registry Number 2287279-21-2 . Its molecular formula is C 6 H 14 ClNO 2 , and it has a molecular weight of 167.64 g/mol . The compound's structure is characterized by an amine-functionalized ethane group attached to the 2-position of a 1,4-dioxane ring, presented as a hydrochloride salt to enhance stability . The canonical SMILES representation for this compound is CC(N)C1COCCO1 . As a chiral building block featuring both an amine moiety and a dioxane ring, this compound serves as a valuable intermediate in organic synthesis and medicinal chemistry research. It can be utilized in the exploration of novel pharmaceutical compounds, the development of ligands for catalysis, and as a precursor in the synthesis of more complex molecular architectures. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use, nor for application in humans or animals. Please refer to the product's Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-(1,4-dioxan-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-5(7)6-4-8-2-3-9-6;/h5-6H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHMLYZMSHQSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1COCCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287279-21-2
Record name 1-(1,4-dioxan-2-yl)ethan-1-amine hydrochloride
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Preparation Methods

The synthesis of 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 1,4-dioxane with ethylamine under controlled conditions to form the intermediate 1-(1,4-Dioxan-2-yl)ethan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Modified Dioxane Rings

1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethan-1-amine Hydrochloride
  • Structure : Differs by the addition of two methyl groups at the 3-position of the dioxane ring.
  • Molecular Formula: C₇H₁₆ClNO₂ (MW: 195.69).
(R)-2-(1,4-Dioxan-2-yl)ethan-1-amine
  • Structure : Enantiomerically pure form of the free base.
  • Molecular Formula: C₆H₁₃NO₂ (MW: 131.17).
  • Impact : The absence of a hydrochloride salt reduces polarity, affecting solubility. The (R)-configuration may influence chiral recognition in biological systems .

Benzodioxin Derivatives

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine Hydrochloride
  • Structure : Replaces the dioxane ring with a fused benzodioxin system.
  • Molecular Formula: C₁₀H₁₄ClNO₂ (MW: 215.68).
  • Key Differences :
    • Aromaticity enhances stability but reduces solubility in aqueous media.
    • Hazard Profile: Classified with warnings for oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335) .
(1R)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol Hydrochloride
  • Structure : Incorporates a hydroxyl group adjacent to the amine.
  • Molecular Formula: C₁₀H₁₄ClNO₃ (MW: 229.68).
  • Impact : The hydroxyl group introduces hydrogen-bonding capacity, enhancing interactions with biological targets (e.g., receptors) .

Compounds with Bulky Substituents

N-((6,6-Diphenyl-1,4-dioxan-2-yl)methyl)-2-(2-methoxyphenoxy)ethan-1-amine
  • Structure: Contains diphenyl and methoxyphenoxy groups.
  • Impact : Bulky substituents improve selectivity for serotonin 5-HT1A receptors over α1-adrenergic receptors, highlighting the role of steric effects in receptor binding .
2-(Naphthalen-1-yl)ethan-1-amine Hydrochloride
  • Structure : Features a naphthyl group instead of dioxane.
  • Molecular Formula : C₁₂H₁₄ClN (MW: 207.70).
  • Impact : The hydrophobic naphthalene moiety enhances membrane permeability, as evidenced by its use in synthesizing dual-acting FFAR1/FFAR4 modulators .

Sulfur-Containing Analogues

2-[(2-Aminoethyl)disulfanyl]ethan-1-amine
  • Structure : Contains a disulfide bond (-S-S-).
  • Molecular Formula : C₄H₁₂N₂S₂ (MW: 152.28).
  • Impact: The disulfide bond introduces redox sensitivity, making the compound prone to cleavage under reducing conditions. Notably, its toxicological profile remains understudied .

Comparative Analysis Table

Compound Molecular Formula Molecular Weight Key Structural Feature Notable Properties/Applications Hazard Profile
1-(1,4-Dioxan-2-yl)ethan-1-amine HCl C₆H₁₄ClNO₂ 179.64 Dioxane ring, primary amine salt Synthetic intermediate Not fully classified
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethan-1-amine HCl C₇H₁₆ClNO₂ 195.69 Methyl-substituted dioxane Enhanced steric bulk Unknown
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine HCl C₁₀H₁₄ClNO₂ 215.68 Benzodioxin ring Receptor modulation (e.g., 5-HT1A) H302, H315, H335
2-(Naphthalen-1-yl)ethan-1-amine HCl C₁₂H₁₄ClN 207.70 Naphthyl group FFAR1/FFAR4 modulator synthesis Unreported

Research Implications

  • Drug Design : The dioxane ring in 1-(1,4-Dioxan-2-yl)ethan-1-amine HCl offers a balance of hydrophilicity and conformational rigidity, making it suitable for central nervous system (CNS) targeting. In contrast, benzodioxin derivatives are preferred for peripheral receptor interactions due to their aromaticity .
  • Safety Considerations : Benzodioxin-based amines exhibit defined hazards (e.g., oral toxicity), whereas dioxane analogues require further toxicological evaluation .

Biological Activity

1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride is a chiral amine compound characterized by its unique structure that includes a 1,4-dioxane ring. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections will explore its biological activity, including receptor interactions, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C5H11ClNC_5H_{11}ClN. The presence of the dioxane ring contributes to its stability and ability to participate in various chemical reactions. The ethylamine functional group is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as a ligand for various receptors. Notably, it has been studied for its affinity towards:

  • Dopaminergic Receptors : Potential use in treating disorders such as schizophrenia.
  • Serotonin Receptors : Implications for anxiety and depression therapies.

Table 1: Summary of Biological Activities

Receptor Type Activity Profile Potential Application
Dopaminergic (D2-like)Antagonism/AgonismSchizophrenia treatment
Serotonin (5-HT1A)AgonismAnxiety and depression therapies
Alpha-AdrenoceptorsAntagonismCardiovascular effects

Antiviral Properties

A recent in vitro study evaluated the antiviral properties of compounds based on the 1,4-dioxane derivative. The study found that certain derivatives exhibited inhibitory effects on viral cytopathic effects with varying IC50 values, indicating potential therapeutic applications against viral infections .

Multitarget Compound Development

Another significant research effort focused on developing multitarget compounds combining favorable interactions with D2-like and 5-HT1A receptors. These compounds showed promise in treating Parkinson's disease and schizophrenia due to their ability to modulate dopaminergic and serotonergic pathways effectively .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to understand how modifications to the dioxane scaffold affect biological activity. For instance, substituting different groups on the dioxane ring can enhance receptor affinity and selectivity .

Q & A

Q. What are the recommended synthetic routes for 1-(1,4-Dioxan-2-yl)ethan-1-amine hydrochloride, and how can intermediates be characterized?

A two-step approach is commonly employed:

  • Step 1 : Condensation of 1,4-dioxan-2-carbaldehyde with nitroethane in the presence of a base (e.g., KOH) to form a nitroalkene intermediate.
  • Step 2 : Reduction of the nitro group using sodium borohydride (NaBH4) or catalytic hydrogenation (H₂/Pd-C) to yield the amine, followed by HCl treatment to form the hydrochloride salt . Characterization :
  • NMR : Key signals include the dioxane ring protons (δ 3.6–4.0 ppm, multiplet) and the ethylamine chain (δ 2.8–3.2 ppm, triplet for CH₂NH₂) .
  • HPLC/MS : Confirm purity (>95%) and molecular ion peak ([M+H]⁺ at m/z 178.1 for the free base) .

Q. How should researchers optimize reaction conditions to minimize by-products during synthesis?

  • Temperature Control : Maintain ≤25°C during nitroalkene formation to prevent polymerization.
  • Solvent Selection : Use anhydrous dioxane or THF to enhance nitro group reactivity .
  • Reduction Monitoring : Track reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) to avoid over-reduction .

Q. What analytical methods are critical for verifying the compound’s structural integrity?

  • FT-IR : Confirm NH₂ and HCl salt formation (N-H stretch ~2500–3000 cm⁻¹; Cl⁻ counterion ~600 cm⁻¹) .
  • Elemental Analysis : Validate C, H, N, and Cl content (e.g., C₇H₁₄ClNO₂ requires C 42.98%, H 7.21%) .

Advanced Research Questions

Q. How does the dioxane ring influence the compound’s stability under varying pH conditions?

  • Acidic Conditions (pH <3) : The dioxane ring remains stable, but the amine group may protonate further, altering solubility.
  • Basic Conditions (pH >8) : Risk of ring-opening via nucleophilic attack on the ether oxygen, forming diol by-products .
  • Storage Recommendations : Store at 2–8°C in desiccated, inert atmospheres to prevent hygroscopic degradation .

Q. What strategies resolve contradictions in reported spectral data for this compound?

  • Batch Variability : Impurities (e.g., residual nitroalkene) can shift NMR signals. Purify via recrystallization (ethanol/water) .
  • Polymorphism : Differential scanning calorimetry (DSC) can identify crystalline vs. amorphous forms affecting melting points (reported range: 190–200°C) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitutions?

  • DFT Calculations : Use Gaussian or ORCA to map electron density on the amine group, predicting sites for alkylation or acylation .
  • MD Simulations : Assess solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

Methodological Considerations

Q. What precautions are essential for handling this compound in biological assays?

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, N95 masks) due to potential respiratory irritation .
  • In Vitro Use Only : The hydrochloride salt is not FDA-approved for in vivo studies; validate cell permeability via LC-MS .

Q. How can enantiomeric purity be achieved if stereocenters are present?

  • Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during nitroalkene formation .

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